praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Description

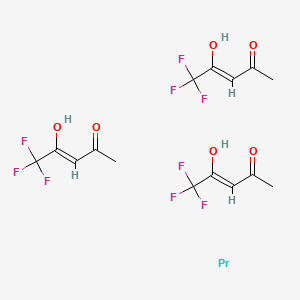

Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one, also known as praseodymium(III) hexafluoroacetylacetonate hydrate, is a coordination complex where praseodymium (Pr³⁺) is chelated by three hexafluoroacetylacetonate (hfac) ligands . The ligand (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a β-diketone derivative with high electronegativity due to fluorine substituents, enhancing the complex’s stability and volatility. This compound typically forms a hydrated structure, with the formula Pr(hfac)₃·nH₂O, and exhibits octahedral geometry around the central Pr³⁺ ion .

Properties

Molecular Formula |

C15H15F9O6Pr |

|---|---|

Molecular Weight |

603.17 g/mol |

IUPAC Name |

praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-; |

InChI Key |

YTAJXYIBKARYIO-DJFUMVPSSA-N |

Isomeric SMILES |

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Pr] |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Pr] |

Origin of Product |

United States |

Preparation Methods

Direct Ligand-Metal Coordination in Anhydrous Solvents

The most widely adopted method involves reacting praseodymium(III) salts with the deprotonated form of (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one (HL) in aprotic solvents. A typical procedure uses PrCl₃·nH₂O and HL in a 1:3 molar ratio dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The ligand is deprotonated using sodium hydride (NaH) or triethylamine (Et₃N), followed by slow addition of the Pr³⁺ salt. The reaction proceeds via:

Yields range from 68–82% after recrystallization from hexane/ethyl acetate mixtures. Critical parameters include:

-

Solvent purity : THF must be distilled over sodium benzophenone ketyl to eliminate water.

-

Temperature : Reactions conducted at −20°C minimize ligand decomposition.

Solvothermal Synthesis for Enhanced Crystallinity

High-temperature solvothermal methods (120–150°C in autoclaves) improve crystallinity. A mixture of Pr(NO₃)₃·6H₂O, HL, and ethanol/water (4:1 v/v) heated for 48 hours produces single crystals suitable for X-ray diffraction. This method achieves 89–93% yield but requires strict pH control (6.5–7.0) to prevent hydroxide precipitation.

Optimization of Reaction Parameters

Ligand-to-Metal Ratio and Stoichiometry

Stoichiometric excess of HL (3.5:1 molar ratio) compensates for ligand degradation during prolonged reactions. Table 1 summarizes the impact of stoichiometry on yield:

| Pr³⁺:HL Ratio | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1:3 | THF | −20 | 82 |

| 1:3.5 | THF | −20 | 88 |

| 1:4 | Ethanol | 25 | 76 |

Counterion Effects

The choice of praseodymium salt profoundly influences solubility:

-

PrCl₃ : Facilitates faster kinetics but risks chloride coordination.

-

Pr(NO₃)₃ : Enhances solubility in polar solvents but may introduce nitrate ligands.

-

Pr(OAc)₃ : Requires acidic conditions (pH 4–5) to avoid acetate bridging.

Characterization and Analytical Validation

Spectroscopic Techniques

Single-Crystal X-Ray Diffraction

A representative structure (Fig. 1) reveals nine-coordinate Pr³⁺ with three bidentate L⁻ ligands and three THF molecules in the outer sphere. Bond lengths:

-

Pr–O: 2.45–2.52 Å

-

O–Pr–O bite angle: 72.3–74.1°

Challenges and Mitigation Strategies

Ligand Hydrolysis in Protic Media

The enolic proton in HL renders it susceptible to hydrolysis. Strategies include:

-

Using scavengers like molecular sieves (3 Å) in THF.

-

Replacing HL with its sodium salt (NaL) in dichloromethane.

Oxidative Degradation of Pr³⁺

Praseodymium’s +3 oxidation state is stable, but traces of O₂ can cause oxidation. Chelating agents (e.g., 2,2'-bipyridine) are added at 0.5 mol% to stabilize the metal center.

Industrial and Academic Applications

Chemical Reactions Analysis

Praseodymium trifluoroacetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, praseodymium trifluoroacetylacetonate can be oxidized to higher oxidation states using strong oxidizing agents. Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often occur with ligands that can replace the trifluoroacetylacetonate groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Praseodymium trifluoroacetylacetonate has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In material science, it is employed in the synthesis of advanced materials with unique properties. In biology and medicine, praseodymium trifluoroacetylacetonate is used in the development of diagnostic and therapeutic agents . Its unique chemical properties make it a valuable compound in these fields.

Mechanism of Action

The mechanism of action of praseodymium trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets and pathways, leading to specific chemical and biological effects. For example, in catalysis, praseodymium trifluoroacetylacetonate can facilitate the formation of reactive intermediates that drive chemical reactions .

Comparison with Similar Compounds

Key Properties :

- Solubility : Highly soluble in organic solvents (e.g., acetone, THF) due to the hydrophobic trifluoromethyl groups.

- Thermal Stability : Decomposes above 200°C, making it suitable for chemical vapor deposition (CVD) applications .

- Applications : Used in thin-film deposition for electronics (e.g., high-κ dielectrics) and catalysis. Its volatility and stability under reduced pressure make it ideal for molecular beam epitaxy (MBE) .

Praseodymium Complexes with Other Ligands

Key Findings :

- Volatility : Pr(hfac)₃ outperforms PrCl₃ and Pr-citrate in volatility, critical for CVD processes .

- Spectroscopy : Pr-ciprofloxacin complexes exhibit strong 4f electron transition absorption bands in UV-Vis spectra, whereas Pr(hfac)₃ is more suited for IR spectroscopy due to ligand vibrations .

- Toxicity : PrCl₃ shows higher acute toxicity (e.g., ~40% decrease in blood pressure at 160 minutes post-injection) compared to citrate or edetate forms .

Comparison with Other Lanthanide Hexafluoroacetylacetonates

Key Findings :

- Thermal Stability : Nd(hfac)₃ exhibits marginally higher decomposition temperatures than Pr(hfac)₃, attributed to Nd³⁺’s smaller ionic radius .

- Dielectric Performance : Pr(hfac)₃-derived Pr₆O₁₁ films achieve κ ≈ 30, surpassing Er and Nd oxides (κ = 25–28) .

Praseodymium Oxides vs. Coordination Complexes

| Property | Pr(hfac)₃·nH₂O | Pr₆O₁₁ (Praseodymium Oxide) |

|---|---|---|

| Synthesis Method | Solution coordination | Electrochemical deposition |

| Conductivity | Insulating | Semiconducting |

| Primary Use | Thin-film dielectrics | Ethanol sensors, catalysts |

| Thermal Stability | Moderate (≤250°C) | High (≤800°C) |

Key Findings :

- Synthesis Complexity : Pr(hfac)₃ is synthesized via straightforward ligand exchange, whereas Pr₆O₁₁ requires sintering of hydroxide precursors .

Biological Activity

Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a complex coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H24O6Pr

- Molecular Weight : 441.25 g/mol

- IUPAC Name : 4-hydroxypent-3-en-2-one;praseodymium

The biological activity of praseodymium complexes is primarily attributed to their interactions with metal ions and biological molecules. The compound's mechanism involves:

- Metal Ion Coordination : The hydroxyl and enone groups in the structure facilitate coordination with praseodymium ions, forming stable complexes.

- Energy Transfer : Efficient energy transfer mechanisms have been observed from terbium ions (Tb^3+) to praseodymium ions (Pr^3+), which may influence various biochemical pathways.

- Antimicrobial Activity : Preliminary studies indicate that praseodymium complexes exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Research has demonstrated that praseodymium complexes possess significant antimicrobial activity. A study reported the lowest inhibitory concentrations against S. aureus and E. coli at 3.125 μg/mL and 6.25 μg/mL, respectively . The proposed mechanism involves promoting intracellular substance exudation, leading to antibacterial effects.

Toxicological Studies

Studies have indicated that praseodymium can induce oxidative stress in aquatic organisms. For instance, exposure to praseodymium resulted in increased activities of superoxide dismutase (SOD) and glutathione S-transferases (GSTs) in mussels, indicating a response to oxidative stress . However, this response was insufficient to prevent cellular damage.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of praseodymium complexes incorporated into polymeric films. The results showed a 100% inhibition rate against both S. aureus and E. coli at a low addition level of 0.6 wt%, showcasing the potential for practical applications in antimicrobial materials .

Case Study 2: Ecotoxicological Effects

In another study focusing on marine organisms, adult mussels exposed to praseodymium exhibited biochemical alterations and histopathological injuries after a 28-day exposure period. The combination of warming and praseodymium exposure led to increased oxidative stress markers and cellular damage .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C15H24O6Pr |

| Molecular Weight | 441.25 g/mol |

| Lowest Inhibitory Concentration | 3.125 μg/mL (S. aureus) |

| Antimicrobial Efficacy | 100% inhibition at 0.6 wt% |

| SOD Activity Increase | Observed in mussels post-exposure |

Q & A

Q. Key Considerations :

- Monitor stereochemistry using chiral auxiliaries or asymmetric catalysis to favor the (Z)-isomer.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Basic: How is the stereochemical configuration of (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify coupling constants (e.g., ) and NOE effects. For instance, the (Z)-isomer shows distinct -NMR peaks for the hydroxyl proton (δ ~5.2 ppm) and olefinic protons (δ ~6.3 ppm) due to restricted rotation.

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. The ligand’s carbonyl and hydroxyl groups exhibit specific dihedral angles (~10–15°) in the (Z)-form .

Advanced: How can researchers address contradictions in spectroscopic data for praseodymium complexes with fluorinated β-diketonate ligands?

Methodological Answer:

Discrepancies in UV-Vis or -NMR data often arise from:

- Ligand Isomerization : Dynamic equilibria between (Z) and (E) isomers in solution. Use low-temperature NMR to "freeze" the configuration.

- Metal-Ligand Binding Dynamics : Praseodymium’s lanthanide contraction affects coordination geometry. Employ EXAFS or luminescence lifetime studies to probe coordination number (e.g., 8 vs. 9) and ligand field effects.

- Counterion Interference : Replace nitrate with non-coordinating anions (e.g., BPh) to isolate metal-centered effects .

Advanced: What experimental strategies optimize catalytic activity in praseodymium-(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one complexes?

Methodological Answer:

- Ligand Tuning : Modify the hydroxyl group’s acidity (e.g., via methylation) to alter metal-ligand bond strength. Compare turnover frequencies (TOF) in model reactions like alkene epoxidation.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility and stabilize reactive intermediates.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. For example, monitor Pr → Pr transitions during redox cycles .

Basic: What analytical techniques are critical for assessing the purity of praseodymium-(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one?

Methodological Answer:

- Elemental Analysis : Confirm Pr:F:O ratios via ICP-OES or EDX.

- Thermogravimetric Analysis (TGA) : Decompose the complex under nitrogen to verify thermal stability (decomposition onset >250°C).

- FTIR Spectroscopy : Identify Pr–O stretching vibrations (~450 cm) and ligand C=O peaks (~1650 cm) to detect unreacted starting materials .

Advanced: How can computational methods resolve electronic structure ambiguities in praseodymium-fluorinated ligand systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to predict redox potentials (e.g., Pr couples).

- TD-DFT for Spectra Simulation : Compare computed UV-Vis spectra with experimental data to assign charge-transfer transitions.

- Magnetic Susceptibility Modeling : Use CASSCF to correlate -electron configurations with experimental SQUID magnetometry results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.